molecular formula C16H20N4O2S2 B2924748 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392296-08-1

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2924748
CAS RN: 392296-08-1
M. Wt: 364.48
InChI Key: OEQZFAKSQQWYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a dimethylphenylamino group, which is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiadiazole ring could potentially influence its solubility and stability .

Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

1,3,4-Thiadiazoles have been explored for their anti-inflammatory and analgesic properties. A study by Shkair et al. (2016) on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles demonstrated significant anti-inflammatory activity in vitro, comparing favorably to ibuprofen, alongside notable analgesic effects. This suggests potential applications in developing new therapeutic agents targeting inflammation and pain (Shkair et al., 2016).

Photodynamic Therapy for Cancer Treatment

Research into zinc phthalocyanine derivatives containing 1,3,4-thiadiazole units has highlighted their utility in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a zinc(II) phthalocyanine substituted with 1,3,4-thiadiazole units, showcasing high singlet oxygen quantum yields, crucial for the effectiveness of PDT. The compound's photophysical and photochemical properties make it a promising candidate for further exploration in cancer therapy (Pişkin et al., 2020).

Antidepressant Activity

The potential antidepressant activities of 1,3,4-thiadiazole derivatives have also been investigated. Yusuf et al. (2008) synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, with certain compounds demonstrating significant antidepressant activity in preliminary tests. This highlights the potential for 1,3,4-thiadiazole derivatives in developing novel antidepressant medications (Yusuf et al., 2008).

Antimicrobial Applications

1,3,4-Thiadiazole derivatives have been explored for their antimicrobial properties. Ameen and Qasir (2017) designed and synthesized new derivatives, targeting antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Ameen & Qasir, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures have shown a wide range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could have potential uses in pharmaceuticals or other industries .

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQZFAKSQQWYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.